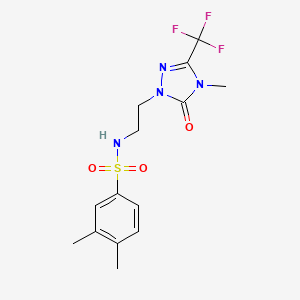

![molecular formula C17H22N2O4S3 B2476825 N-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)-1-甲磺酰基哌啶-4-甲酰胺 CAS No. 2097871-90-2](/img/structure/B2476825.png)

N-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)-1-甲磺酰基哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2’-Bithiophene is an organic compound and a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with the formula (C4H3S)2 .

Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis

The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .Chemical Reactions Analysis

The compound is typically prepared by cross-coupling starting from 2-halo thiophenes . New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .Physical And Chemical Properties Analysis

2,2’-Bithiophene has a molar mass of 166.26 g/mol, and it appears as colorless crystals . It has a melting point of 31.1 °C and a boiling point of 260 °C .科学研究应用

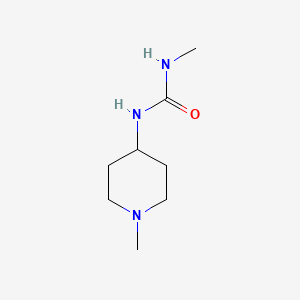

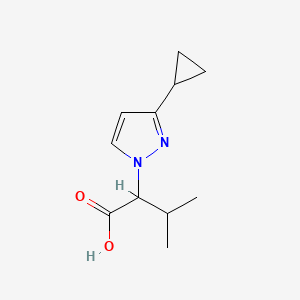

合成与表征

包括甲磺酰胺基团在内的化合物的新型化合物的开发和表征对于扩展我们对潜在治疗剂和材料的理解至关重要。例如,具有苯甲酰胺官能团的氚标记化合物的合成和表征,如 N-((R)-1-((S)-4-(4-氯苯基)-4-羟基-3,3-二甲基哌啶-1-基)-3-甲基-1-氧代丁烷-2-基)-3-磺酰基苯甲酰胺,证明了此类化学品在研究受体拮抗剂中的作用 (杨红等人,2015)。这些方法可以适用于各种化合物的合成和放射性标记,从而深入了解它们的药代动力学及其与生物靶标的相互作用。

化学反应与机理

N-羟基吡啶-2(1H)-硫酮衍生物及其反应形成甲酰胺的研究强调了此类化合物在促进需要最少后处理的清洁转化中的重要性 (D. Barton & J. A. Ferreira,1996)。这项研究表明化学结构的改性如何影响反应结果,这在考虑 N-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)-1-甲磺酰基哌啶-4-甲酰胺 等复杂分子的合成和应用时尤为重要。

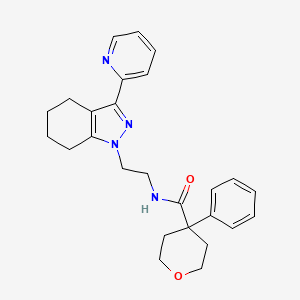

材料科学与工程

具有特定功能的化合物通常因其在材料科学中的潜力而被探索,例如开发荧光化合物用作闪烁介质中的波长转换器 (J. Kauffman & G. S. Bajwa,1993)。这个研究领域与具有特定光学特性的新型材料的开发相关,可能包括用于传感、成像或发光器件应用的该化合物的衍生物。

药物化学

对磺酰胺衍生物的构效关系和治疗潜力的研究,如对 N-(2,3-二氯苯基)甲磺酰胺等化合物的研究 (B. Gowda 等人,2007),为药物发现和开发做出了重大贡献。此类研究为设计具有改进的功效和安全性特征的新药提供了基础知识,突出了复杂磺酰胺化合物的潜在药用应用。

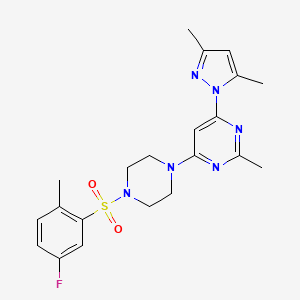

先进聚合物科学

活化单体的聚合,例如 N-(甲磺酰基)氮杂环丁烷,以形成具有独特性能的新型聚合物材料 (路易斯·赖斯曼等人,2020),说明了与磺酰胺衍生物的使用相关的另一条研究途径。此类聚合物可以根据其结构和物理性质在从材料工程到生物医学的广泛领域中得到应用。

安全和危害

作用机制

Target of Action

The primary target of this compound is related to its role as a hole transport material (HTM) in perovskite solar cells (PSCs) . The compound is based on the 2,2’-bithiophene core, which is known for its excellent electronic properties .

Mode of Action

The compound interacts with its targets through its electronic, photophysical, and photovoltaic properties . The end groups situated on the diphenylamine moieties are modified with a tow acceptor bridged by thiophene, which impacts the π-bridge and acceptor . This modification leads to changes in the electronic properties of the molecules .

Biochemical Pathways

The compound’s interaction with its targets facilitates charge mobility, which is crucial for the efficiency of solar cells .

Pharmacokinetics

It’s worth noting that the compound’s solubility in common organic solvents like ethanol, chloroform, and dimethyl sulfoxide could potentially influence its bioavailability .

Result of Action

The action of this compound results in improved performance of PSCs . The newly engineered molecules display a lower band gap and a greater λ max compared to the model molecule . This leads to high power conversion efficiencies (PCEs) of the designed molecules, making them excellent candidates for novel PSCs .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light exposure is a critical factor considering the compound’s role in solar cells

属性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S3/c1-26(22,23)19-8-6-12(7-9-19)17(21)18-11-13(20)14-4-5-16(25-14)15-3-2-10-24-15/h2-5,10,12-13,20H,6-9,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZROPPRZSVSIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methanesulfonylpiperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,2S,3R)-3-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2476750.png)

![methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2476755.png)

![2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2476756.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2476761.png)

![4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476765.png)